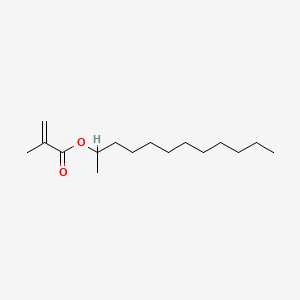
1-Methylundecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylundecyl methacrylate: is an organic compound with the molecular formula C16H30O2 . It is a methacrylate ester derived from methacrylic acid and 1-methylundecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers. It is used in the production of materials with specific properties such as flexibility, durability, and resistance to environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1-Methylundecyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylundecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods:
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The esterification reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
1-Methylundecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 1-methylundecanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium isopropoxide or sodium methoxide are used.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 1-methylundecanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
1-Methylundecyl methacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility, toughness, and resistance to UV radiation.
Biomedical Applications: Polymers derived from this compound are used in drug delivery systems, tissue engineering, and medical devices due to their biocompatibility and mechanical properties.
Coatings and Adhesives: Employed in the formulation of coatings and adhesives with enhanced durability and resistance to environmental factors.
Environmental Remediation: Polymers containing this compound are used in the removal of pollutants from water and soil due to their adsorption properties.
Wirkmechanismus
The mechanism of action of 1-methylundecyl methacrylate primarily involves its ability to undergo polymerization and form polymers with specific properties. The ester group in the compound allows it to participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways depending on their application. For example, in biomedical applications, the polymers can interact with biological tissues and cells, providing structural support and facilitating drug delivery .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylundecyl methacrylate
- 2-Methylundecyl acrylate
- N-(1-Methylundecyl) acrylamide
- Hydroxyethyl methacrylate-ethyl methacrylate
- Butyl methacrylate/isobutyl methacrylate copolymer
Comparison:
1-Methylundecyl methacrylate is unique due to its specific molecular structure, which imparts distinct properties to the polymers derived from it. Compared to similar compounds, it offers a balance of flexibility, durability, and resistance to environmental factors. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications requiring water resistance and low surface energy .
Eigenschaften
CAS-Nummer |
94159-15-6 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
dodecan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-6-7-8-9-10-11-12-13-15(4)18-16(17)14(2)3/h15H,2,5-13H2,1,3-4H3 |
InChI-Schlüssel |
VLBQNOGWIOSMAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
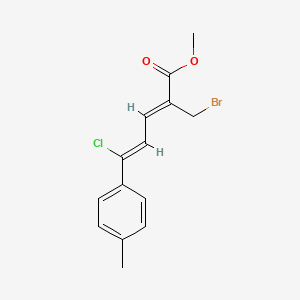
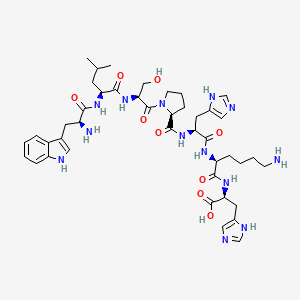

![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)
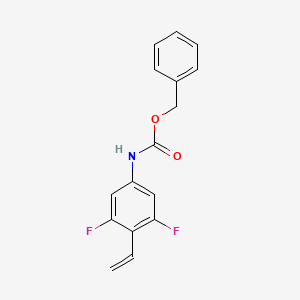
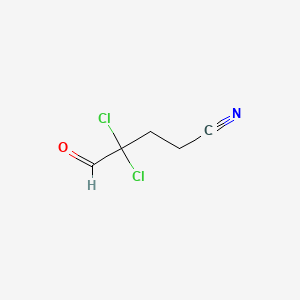
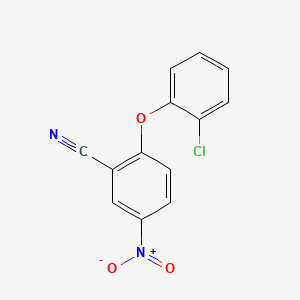
![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
